1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine
Overview
Description
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine is a complex heterocyclic compound that has garnered attention in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound, also known as F2865-1287, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .
Mode of Action
F2865-1287 acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This leads to a reduction in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis or programmed cell death .
Pharmacokinetics
F2865-1287 is a prodrug of alvocidib, a potent CDK2 inhibitor . As a prodrug, F2865-1287 is metabolized in vivo to produce the active compound, alvocidib . It has high oral bioavailability, which allows for efficient systemic delivery .
Result of Action
The inhibition of CDK2 by F2865-1287 leads to significant anti-tumor activity . It has been shown to have superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within these cells .
Action Environment
The efficacy and stability of F2865-1287 can be influenced by various environmental factors. For instance, the pH level can affect the solubility of the compound . F2865-1287 is highly soluble over a broader pH range compared to alvocidib, which enhances its oral bioavailability .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2, which leads to alterations in cell cycle progression and the induction of apoptosis within HCT cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound’s effects may change due to factors such as stability and degradation . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models . Specific information on threshold effects or toxic or adverse effects at high doses is not currently available in the literature.
Metabolic Pathways
The compound is likely involved in various metabolic pathways due to its interactions with enzymes and cofactors . Specific information on the metabolic pathways it is involved in, or its effects on metabolic flux or metabolite levels, is not currently available in the literature.
Transport and Distribution
The compound is likely transported and distributed within cells and tissues through interactions with various transporters or binding proteins . Specific information on its localization or accumulation is not currently available in the literature.
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorobenzoyl)piperazine is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Thiadiazoles and thiazoles: These heterocyclic compounds also display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c23-18-9-5-4-8-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIPNXVCOAINPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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